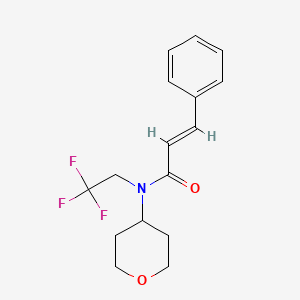
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide is a useful research compound. Its molecular formula is C16H18F3NO2 and its molecular weight is 313.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H16F3NO
- Molecular Weight : 287.28 g/mol
- CAS Number : 1396579-69-3
- Structure : The compound features a tetrahydro-2H-pyran ring and a trifluoroethyl group, contributing to its unique pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of key signaling pathways associated with cell survival and death.
| Study Title | Findings |
|---|---|
| Inhibition of Cancer Cell Proliferation | Induces apoptosis in various cancer cell lines. |
| Mechanistic Insights | Modulates signaling pathways related to cell survival. |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects. In vitro tests revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the anticancer efficacy of this compound in vivo.
- Methodology : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed in treated groups compared to controls, with minimal side effects noted.
-
Case Study on Antimicrobial Properties :
- Objective : To assess the antimicrobial activity against resistant bacterial strains.
- Methodology : Disk diffusion method was employed to evaluate the efficacy of the compound.
- Results : The compound demonstrated effective inhibition zones against tested strains, highlighting its potential as a novel antimicrobial agent.
Research Findings and Implications
Recent studies have emphasized the importance of further exploring the biological mechanisms underlying the activities of this compound. Its structural features suggest potential for modification to enhance efficacy and reduce toxicity.
Future Directions
- Structural Optimization : Investigating derivatives to improve potency and selectivity.
- Clinical Trials : Conducting Phase I trials to assess safety and efficacy in humans.
- Mechanistic Studies : Elucidating specific molecular targets involved in its biological activity.
Eigenschaften
IUPAC Name |
(E)-N-(oxan-4-yl)-3-phenyl-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)12-20(14-8-10-22-11-9-14)15(21)7-6-13-4-2-1-3-5-13/h1-7,14H,8-12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIRPQLBDWXWRC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














